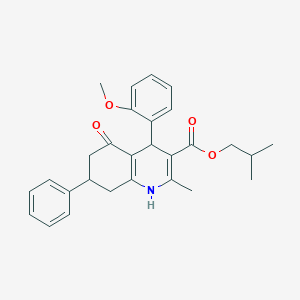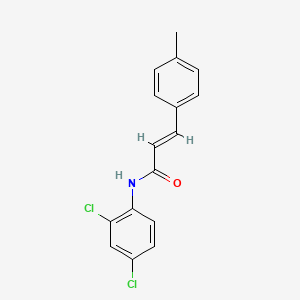![molecular formula C26H25BrN2O2 B11679560 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11679560.png)
4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological and pharmacological activities. The presence of bromophenyl and dimethylbenzyl groups further enhances its chemical properties, making it a valuable target for synthesis and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 4-bromobenzoyl chloride with 2,4-dimethylbenzylamine to form an intermediate amide This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further explored for their biological and chemical properties.
Applications De Recherche Scientifique
4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The bromophenyl and dimethylbenzyl groups enhance its binding affinity and specificity, making it a potent inhibitor of certain biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-Bromophenyl)carbonyl]-2,3-dihydro-1H-indole
- 4-Hydroxy-2-quinolones
- Pinacol boronic esters
Uniqueness
Compared to similar compounds, 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoxaline core, along with the bromophenyl and dimethylbenzyl groups, provides a versatile platform for further chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C26H25BrN2O2 |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
4-(4-bromobenzoyl)-1-[(2,4-dimethylphenyl)methyl]-3,3-dimethylquinoxalin-2-one |
InChI |
InChI=1S/C26H25BrN2O2/c1-17-9-10-20(18(2)15-17)16-28-22-7-5-6-8-23(22)29(26(3,4)25(28)31)24(30)19-11-13-21(27)14-12-19/h5-15H,16H2,1-4H3 |
Clé InChI |
YYBNJUGAVNJPQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679485.png)
![5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11679498.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11679504.png)
![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3,4,5-trimethoxybenzamide](/img/structure/B11679508.png)
![2-(Morpholin-4-yl)-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11679512.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679519.png)
![3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11679521.png)
![4-[({(2Z)-3-benzyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11679529.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679532.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11679534.png)
![2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B11679554.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11679575.png)
